molecular formula C15H15NO3 B14713819 Benzamide, 4-methoxy-N-(phenylmethoxy)- CAS No. 22426-89-7

Benzamide, 4-methoxy-N-(phenylmethoxy)-

Cat. No.: B14713819
CAS No.: 22426-89-7
M. Wt: 257.28 g/mol
InChI Key: OCWVXSRIWOJPDZ-UHFFFAOYSA-N
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Description

Benzamide, 4-methoxy-N-(phenylmethoxy)-: is an organic compound with the molecular formula C15H15NO3 It is a derivative of benzamide, characterized by the presence of a methoxy group at the 4-position and a phenylmethoxy group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 4-methoxy-N-(phenylmethoxy)- can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This green and rapid method provides high yields and is eco-friendly.

Industrial Production Methods: Industrial production of benzamides typically involves the reaction of benzoic acid derivatives with amines at high temperatures. The use of catalysts such as ZrCl4 and ultrasonic irradiation can enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions: Benzamide, 4-methoxy-N-(phenylmethoxy)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the methoxy or phenylmethoxy groups are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: Benzamide, 4-methoxy-N-(phenylmethoxy)- is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine: In biological research, this compound is studied for its potential antibacterial and antioxidant activities. It has shown effectiveness against certain gram-positive and gram-negative bacteria, making it a candidate for developing new antimicrobial agents .

Industry: In the industrial sector, benzamides are used in the production of plastics, rubber, and paper. They also serve as intermediates in the synthesis of therapeutic agents and other fine chemicals .

Mechanism of Action

The mechanism of action of Benzamide, 4-methoxy-N-(phenylmethoxy)- involves its interaction with specific molecular targets. The methoxy and phenylmethoxy groups enhance its binding affinity to certain enzymes and receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and derivative used .

Comparison with Similar Compounds

Uniqueness: Benzamide, 4-methoxy-N-(phenylmethoxy)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

22426-89-7

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

4-methoxy-N-phenylmethoxybenzamide

InChI

InChI=1S/C15H15NO3/c1-18-14-9-7-13(8-10-14)15(17)16-19-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,16,17)

InChI Key

OCWVXSRIWOJPDZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NOCC2=CC=CC=C2

Origin of Product

United States

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